5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid

Medicinal Chemistry ADME Prediction CNS Drug Design

Indole-3-carboxylic acid scaffolds often lack the optimal steric and electronic profile needed for advanced medicinal chemistry. Sourcing a fully substituted derivative with precise methylation and methoxylation can delay lead optimization. 5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid (CAS 2060035-14-3) directly addresses this gap. Its unique 1,2,4,7-tetramethyl pattern provides a differentiated steric environment, while the 5-methoxy group balances lipophilicity (LogP 2.81) and polar surface area (TPSA 51.46 Ų). This eliminates Phase II glucuronidation/sulfation liabilities of 5-hydroxy analogs. It is a ready-to-use building block for CRTH2/DP2 receptor antagonist SAR and parallel library synthesis, with a versatile C3-carboxylic acid handle for amide coupling. Offers >95% purity and reliable supply.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B13241516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1N(C(=C2C(=O)O)C)C)C)OC
InChIInChI=1S/C14H17NO3/c1-7-6-10(18-5)8(2)11-12(14(16)17)9(3)15(4)13(7)11/h6H,1-5H3,(H,16,17)
InChIKeyULCQQPXTSZIWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid – Physicochemical & Structural Baseline


5-Methoxy-1,2,4,7-tetramethyl-1H-indole-3-carboxylic acid (CAS 2060035-14-3) is a fully substituted indole-3-carboxylic acid derivative bearing four methyl groups at positions 1, 2, 4, and 7 and a methoxy substituent at position 5 of the indole nucleus . Its molecular formula is C₁₄H₁₇NO₃ with a molecular weight of 247.29 g/mol . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 51.46 Ų, a consensus LogP of 2.81, one hydrogen bond donor, and three hydrogen bond acceptors . The compound belongs to the indole-3-carboxylic acid class, a privileged scaffold in medicinal chemistry for CRTH2 (DP2) receptor antagonists, serotonin receptor modulators, and anti-inflammatory agents [1].

Indole-3-carboxylic acid scaffold suited for CRTH2 receptor antagonist programs
Tetramethyl-5-methoxy substitution provides differentiated steric and electronic profile
Predicted drug-like ADME properties support lead optimization workflows

Why Generic Indole-3-carboxylic Acids Cannot Substitute


Generic indole-3-carboxylic acids lack the precise methylation and methoxylation pattern that defines the differential physicochemical and steric profile of this compound. The 1,2,4,7-tetramethyl substitution pattern imposes a unique steric environment around the carboxylic acid pharmacophore, while the 5-methoxy group confers a distinct balance of lipophilicity (LogP 2.81) and polar surface area (TPSA 51.46 Ų) not achievable with the 5-hydroxy analog (LogP 2.51, TPSA 62.46 Ų) or the unsubstituted parent indole-3-carboxylic acid (LogP 1.87, TPSA 53.09 Ų) [1]. These differences translate into measurably divergent predicted membrane permeability, metabolic stability, and hydrogen-bonding capacity, which directly impact both in vitro assay behavior and the compound's utility as a synthetic building block [2].

Precise 1,2,4,7-tetramethyl-5-methoxy substitution pattern
Generic indole-3-carboxylic acids lack this methylation pattern; LogP and TPSA profiles may shift significantly
Methoxy group avoids phenolic Phase II metabolic soft spot
5-Hydroxy analogs are susceptible to glucuronidation/sulfation, potentially limiting in vivo exposure
Defined 1,2,4,7-tetramethyl regioisomer for SAR consistency
Alternate regioisomers (e.g., 1,2,6,7-tetramethyl) may exhibit divergent receptor interactions

Quantitative Differentiation Evidence


TPSA Reduction vs. 5-Hydroxy Analog Predicts Superior Permeability

The target compound exhibits a TPSA of 51.46 Ų, which is 11.00 Ų lower (17.6% relative reduction) than the 5-hydroxy-1,2,4,7-tetramethyl analog (TPSA 62.46 Ų) . In established ADME models, TPSA values below 60 Ų are associated with favorable intestinal absorption, and values below 70 Ų are predictive of blood-brain barrier penetration [1]. The target compound's TPSA falls well within the favorable permeability window, whereas the hydroxy analog's TPSA of 62.46 Ų approaches the upper threshold for oral absorption and exceeds the optimal CNS penetration range [1].

TPSA vs. Hydroxy Analog
Head-to-head
51.46 vs 62.46 Ų
Δ -11.00 Ų (-17.6%)
Supports predicted higher passive membrane permeability and potential CNS penetration
Favorable TPSA window (<60 Ų) for oral absorption
Medicinal Chemistry ADME Prediction CNS Drug Design

LogP Advantage vs. 5-Hydroxy Analog Enhances Target Engagement

The target compound's consensus LogP of 2.81 is 0.30 log units higher than the 5-hydroxy analog (LogP 2.51), representing a ~12% increase in calculated lipophilicity . In the broader indole-3-carboxylic acid class, the parent compound indole-3-carboxylic acid has a LogP of only 1.87-2.00 [1]. The target compound's LogP of 2.81 occupies a favorable range (LogP 2-4) typically associated with balanced solubility and permeability for oral or cell-based pharmacology [2].

LogP vs. Hydroxy Analog
Head-to-head
2.81 vs 2.51
Δ +0.30 (+12%)
Indicates increased membrane partitioning prediction for cell-based assays
Within LogP 2–4 range for balanced solubility/permeability
Drug Design Lipophilicity Optimization Structure-Activity Relationship

Reduced H-Bond Donor Count Improves Predicted Oral Bioavailability

The target compound possesses one hydrogen bond donor (the carboxylic acid proton), whereas the 5-hydroxy analog possesses two H-bond donors (carboxylic acid plus phenolic -OH) . In the context of Lipinski's Rule of Five, a higher H-bond donor count is associated with reduced oral absorption [1]. The target compound (H-donors = 1) remains well within the Rule-of-Five threshold (≤5), while reducing polar desolvation penalty relative to the hydroxy analog (H-donors = 2). The parent indole-3-carboxylic acid also has 2 H-bond donors [2].

H-Bond Donors
Head-to-head
1 vs 2 donors
50% reduction
Lower desolvation penalty supports predicted oral absorption profile
Well within Rule-of-Five threshold
Oral Bioavailability Rule-of-Five Property-Based Design

Methoxy Substitution Confers Predicted Metabolic Stability Advantage

The 5-hydroxy analog contains a phenolic -OH group that serves as a primary site for Phase II conjugation (glucuronidation and sulfation), a well-established metabolic liability that can result in rapid clearance and poor oral exposure [1]. O-Methylation at the 5-position, as in the target compound, eliminates this metabolic soft spot while preserving similar electronic properties through the methoxy group's +M mesomeric effect [2]. This structural modification is a recognized strategy in medicinal chemistry for improving metabolic stability; for example, the indole-based CRTH2 antagonist 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid retains the 5-methoxy motif rather than a 5-hydroxy group [3].

Metabolic Stability Prediction
Class-level
5-Methoxy blocks phenolic OH
May reduce Phase II metabolic clearance risk; supports in vivo lead optimization
Direct microsomal stability data not available for this pair
Metabolic Stability Phase II Metabolism Pharmacokinetics

Tetramethyl Substitution Pattern Creates Unique Steric Environment

The 4,7-dimethyl substitution pattern on the benzenoid ring of the indole nucleus positions methyl groups at the peri-positions flanking the 5-methoxy substituent. This arrangement differs from the 1,2,6,7-tetramethyl regioisomer (alternate CAS listing for same molecular formula), which places both methyl groups on the same side of the indole ring . Computational docking studies on related indole-3-carboxylic acid CRTH2 antagonists demonstrate that the substitution pattern around the indole core directly affects the trajectory of the 3-carboxylic acid pharmacophore and its ability to engage key receptor residues [1]. The 4,7-dimethyl arrangement may therefore confer a distinct receptor interaction profile compared to the 6,7-dimethyl isomer.

Regioisomer Differentiation
Context-dependent
1,2,4,7- vs. 1,2,6,7-tetramethyl
Substitution pattern may affect receptor pharmacophore engagement; SAR validation needed
Structural differentiation supported by SMILES/IUPAC; no direct bioactivity comparison
Regioisomer Differentiation Molecular Recognition Selectivity

Validated Research and Industrial Application Scenarios


Lead Optimization for Oral Bioavailability

The compound's LogP of 2.81 and TPSA of 51.46 Ų place it within the favorable drug-like chemical space for oral absorption . For medicinal chemistry teams optimizing indole-based lead series, this compound provides a starting scaffold with predicted permeability advantages over more polar analogs such as the 5-hydroxy derivative (TPSA 62.46 Ų, LogP 2.51). Its single H-bond donor and three H-bond acceptors maintain an acceptable Rule-of-Five profile while offering differentiated physicochemical properties that can be exploited in property-guided lead optimization workflows.

CRTH2 Receptor Antagonist Scaffold Exploration

Indole-3-carboxylic acid derivatives are established pharmacophores for CRTH2 receptor antagonism, as demonstrated by the identification of 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid as a selective, G protein-independent pathway modulator [1]. The target compound, with its 1,2,4,7-tetramethyl-5-methoxy substitution, offers a novel chemical space within this pharmacophore class, enabling SAR expansion around the indole core for programs targeting asthma, allergic rhinitis, and other PGD₂-mediated inflammatory conditions.

Building Block for Diversified Indole Libraries

The carboxylic acid at position 3 provides a versatile handle for amide coupling and other derivatization chemistries . The tetramethyl substitution pattern introduces steric hindrance that can influence reaction selectivity and final compound conformation. The 5-methoxy group further enables electronic tuning of the indole ring through its +M mesomeric effect. This compound is thus suited as a key intermediate for parallel synthesis of focused libraries where both steric and electronic diversity around the indole core is desired.

Metabolic Stability-Focused Analogue Design

For programs where the 5-hydroxyindole scaffold has shown target activity but suffered from rapid glucuronidation or sulfation, the 5-methoxy analog offers a direct replacement that eliminates the Phase II metabolic liability while preserving the oxygen atom's electronic influence on the indole ring [2]. This strategy is particularly relevant for programs transitioning from in vitro active compounds to in vivo efficacy models, where metabolic clearance of phenolic compounds often limits exposure.

Application
Selection Property
Validation Focus
Oral bioavailability lead optimization
Predicted permeability profile (LogP/TPSA)
ADME property benchmarking against polar substituted analogs
CRTH2 pharmacophore exploration
Novel tetramethyl-5-methoxy substitution pattern
SAR expansion and signaling bias assessment in PGD₂ pathway models
Diversified indole library synthesis
Carboxylic acid handle with steric and electronic tuning
Amide coupling and scaffold derivatization chemistry
Metabolic stability analogue design
5-Methoxy group may reduce Phase II conjugation risk
In vitro metabolic stability comparison with hydroxy-substituted indoles
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